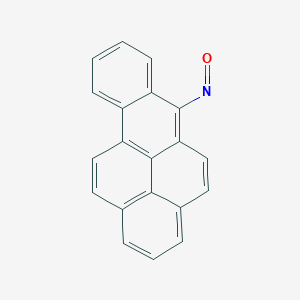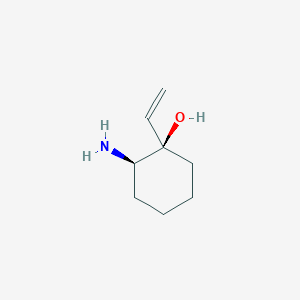
ヒト免疫不全ウイルス(GP120)断片(308-331)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リパミジルは、商品名Glanatecで知られており、主に緑内障と眼圧亢進の治療に使用されるロドキナーゼ阻害剤です . 2014年9月に日本での使用が初めて承認されました . リパミジルは眼圧を下げることで作用し、他の治療法に効果がない患者にとって貴重な薬剤となっています。
2. 製法
合成経路と反応条件: リパミジル塩酸塩水和物は、一連の化学反応によって合成されます。 合成には、イソキノリン部分のC4位置へのフッ素原子の導入と、1,4-ジアゼパン部分のC2’位置へのキラルなメチル基の付加が含まれます . 合成に使用される具体的な反応条件と試薬は、秘密情報であり、詳細な情報が公開されていません。
工業的生産方法: リパミジルの工業的生産は、リパミジル塩酸塩水和物と関連する補助剤を水に溶解することによって行われます。 次に、膨潤したヒアルロン酸ナトリウム水溶液を薬液に加え、均一に撹拌、ろ過、小分け包装して最終製品を得ます .
科学的研究の応用
Ripasudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying rho kinase inhibitors and their chemical properties.
Biology: Ripasudil is employed in research on cell signaling pathways and cytoskeletal organization.
Industry: The compound is used in the development of new ophthalmic solutions and other pharmaceutical formulations.
作用機序
リパミジルは、ロドキナーゼ(ROCK)を阻害することによって効果を発揮します。 この阻害は、網目状組織の弛緩につながり、これによりシュレム管を通る房水の流出量が増加し、眼圧が低下します . 関与する分子標的は、平滑筋組織の収縮制御において重要な役割を果たすROCK1とROCK2です .
類似化合物:
リパミジルのユニークさ: リパミジルは、ロドキナーゼ阻害剤としての高い選択性と効力を持つ点でユニークです。 フッ素原子とキラルなメチル基の導入により、ファスジルと比較して薬理作用が大幅に向上しています . さらに、リパミジルは、緑内障などの疾患に加えて、糖尿病性網膜症などの臨床試験で有望な結果を示しています .
生化学分析
Biochemical Properties
The HIV (GP120) Fragment (308-331) interacts with keyhole limpet hemocyanin (KLH), a protein used in vaccine development, to generate a specific anti-HIV antibody . This interaction is vital for the body’s immune response against HIV .
Cellular Effects
The HIV (GP120) Fragment (308-331) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the receptor and coreceptors on the surface of the host cell, triggering a series of infection events, including virus attachment to the host cell, virus-cell membrane fusion, and viral genetic material transfer .
Molecular Mechanism
The HIV (GP120) Fragment (308-331) exerts its effects at the molecular level through binding interactions with biomolecules. It adopts two distinct conformational states to balance viral infection and immune escape. One is a closed state resistant to most neutralization antibodies, and the other is an open state responsible for the binding of the receptor and coreceptors .
準備方法
Synthetic Routes and Reaction Conditions: Ripasudil hydrochloride hydrate is synthesized through a series of chemical reactions. The synthesis involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: The industrial production of ripasudil involves dissolving ripasudil hydrochloride hydrate and relevant auxiliary materials in water. A swollen sodium hyaluronate aqueous solution is then added to the medicine solution, followed by uniform stirring, filtration, and sub-packaging to obtain the final product .
化学反応の分析
反応の種類: リパミジルは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、その合成と薬理学的特性を強化するための修飾に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化反応には、フッ素ガスやその他のハロゲン化剤などの試薬がしばしば使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、リパミジルのさまざまな誘導体があり、それらは異なる薬理学的活性と特性を持つ可能性があります。
4. 科学研究への応用
リパミジルは、広範囲にわたる科学研究への応用があります:
化学: ロドキナーゼ阻害剤とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: リパミジルは、細胞シグナル伝達経路と細胞骨格の構造に関する研究で使用されています。
医学: 緑内障と眼圧亢進の治療における主な用途に加えて、リパミジルは、糖尿病性網膜症や糖尿病性黄斑浮腫の治療における可能性について研究されています.
産業: この化合物は、新しい眼科用溶液やその他の医薬品製剤の開発に使用されています。
類似化合物との比較
Uniqueness of Ripasudil: Ripasudil is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown promising results in clinical trials for conditions beyond glaucoma, such as diabetic retinopathy .
特性
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)









